4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid
Description
Properties
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-9-3-5-13(6-4-9)10-2-1-8(12(16)17)7-11(10)14(18)19/h1-2,7,9,15H,3-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWZWQDPXCVKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 4-Hydroxybenzoic Acid or Its Alkyl Esters
The key step in preparing 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid is the nitration of 4-hydroxybenzoic acid or its alkyl esters to introduce the nitro group at the 3-position. This nitration is typically performed using nitric acid under controlled temperature conditions to maximize yield and purity.
-
- Nitration is carried out by slowly adding 4-hydroxybenzoic acid alkyl esters to nitric acid (30–62% strength) at temperatures ranging from 0°C to 60°C, preferably 20–30°C.
- The reaction mixture is stirred for about one hour.
- After nitration, the mixture is diluted with water, filtered, washed until neutral, and dried.
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- This method yields high purity 4-hydroxy-3-nitrobenzoic acid alkyl esters with minimal by-products such as dinitro derivatives or polynitrophenols.
- The process avoids organic solvents and additional purification steps, making it cost-effective and scalable.
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- Using 4-hydroxybenzoic acid methyl ester, a yield of over 95% purity and approximately 96% yield was reported with a melting point of 73°C.
| Parameter | Condition/Value |
|---|---|
| Nitration temperature | 20–30°C |
| Nitric acid concentration | 30–62% (w/w) |
| Reaction time | ~1 hour |
| Product purity | >99% |
| Yield | ~96% |
Nitration Using Alkaline Solutions and Catalytic Nitrites
An alternative improved method involves nitration of 4-hydroxybenzoic acid in an aqueous alkaline medium with catalytic amounts of nitrites (e.g., sodium or potassium nitrite).
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- 4-Hydroxybenzoic acid is dissolved in an aqueous alkaline solution or prepared as potassium phenolate.
- Concentrated nitric acid (25–35%) is added to form a suspension.
- Catalytic amounts of alkali nitrite are added.
- The mixture is stirred for several hours at 20–40°C.
- The resulting 4-hydroxy-3-nitrobenzoic acid precipitate is filtered, washed, and dried.
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- This method ensures complete conversion without residual starting material.
- Low nitration temperatures prevent side reactions such as decarboxylation or over-nitration.
- The product is suitable for direct further transformations (e.g., esterification or reduction).
| Parameter | Condition/Value |
|---|---|
| Reaction medium | Aqueous alkaline solution |
| Nitric acid concentration | 25–35% |
| Temperature | 20–40°C |
| Reaction time | Several hours |
| Additives | Catalytic alkali nitrite |
| Product isolation | Filtration, washing, drying |
Source: DE Patent DE2316495B2 (2003)
After obtaining 4-hydroxy-3-nitrobenzoic acid or its esters, the introduction of the 4-hydroxypiperidin-1-yl substituent typically involves nucleophilic substitution or amination reactions on the aromatic ring or ester group.
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- The nitrobenzoic acid derivative is reacted with 4-hydroxypiperidine under conditions favoring nucleophilic aromatic substitution or amide bond formation.
- Protection/deprotection strategies may be employed to selectively functionalize the piperidine nitrogen or hydroxyl group.
- Catalytic hydrogenation may be used to reduce nitro groups if required for further transformations.
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- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base catalysts like potassium carbonate or triethylamine.
- Elevated temperatures (50–120°C) under inert atmosphere.
- Reaction times vary from several hours to overnight.
-
- Crystallization or chromatographic techniques to isolate the final product with high purity.
Note: Specific detailed protocols for this step are less commonly published but follow standard organic synthesis methodologies for aromatic amine and piperidine derivatives.
Summary Table of Preparation Methods
| Step | Method Description | Key Conditions | Yield/Purity | Notes |
|---|---|---|---|---|
| Nitration of 4-hydroxybenzoic acid alkyl esters | Nitration with 30–62% nitric acid at 20–30°C | 1 hour stirring, water quench | ~96% yield, >99% purity | No organic solvents, minimal by-products |
| Nitration in alkaline aqueous medium with nitrites | Use of alkali nitrite catalyst, 25–35% nitric acid, 20–40°C | Several hours stirring | High yield, free of starting acid | Prevents decarboxylation and over-nitration |
| Functionalization with 4-hydroxypiperidine | Nucleophilic substitution or amide formation | DMF/DMSO, base, 50–120°C, inert atmosphere | Variable, high purity after purification | Standard organic synthesis techniques |
Research Findings and Analysis
- The nitration step is critical and must be carefully controlled to avoid side reactions and impurities.
- Lower temperatures and controlled addition rates improve selectivity and yield.
- The use of catalytic nitrites in alkaline media is a significant improvement for purity and yield.
- The final functionalization step to introduce the 4-hydroxypiperidin-1-yl group requires optimization depending on the substrate and desired product form.
- The described methods are scalable and suitable for industrial applications due to their simplicity and avoidance of hazardous solvents.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 4-(4-Oxopiperidin-1-yl)-3-nitrobenzoic acid.
Reduction: Formation of 4-(4-Hydroxypiperidin-1-yl)-3-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Its derivatives can be used in the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its functional groups.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Piperidine/Piperazine Ring
The table below compares key structural and physicochemical properties of 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoic acid with similar compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| This compound | Not explicitly listed | C12H13N2O5 (inferred) | ~277.25 (estimated) | 4-hydroxypiperidine | Likely higher hydrophilicity due to hydroxyl group; potential for H-bonding |
| 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid | 312921-75-8 | C13H16N2O4 | 264.28 | 4-methylpiperidine | Moderate lipophilicity; methyl group reduces polarity compared to hydroxyl analog |
| 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride | Not listed | C12H16ClN3O4 | 301.73 | 4-methylpiperazine (as hydrochloride) | Enhanced water solubility due to HCl salt; basic piperazine moiety |
| 4-(3-Hydroxypyrrolidin-1-yl)-3-nitrobenzoic acid | 1220027-85-9 | C11H12N2O5 | 252.22 | 3-hydroxypyrrolidine | Compact pyrrolidine ring; hydroxyl group may confer stereochemical complexity |
| 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | C8H8N2O4 | 196.16 | Methylamino group | Reduced steric bulk; amino group increases basicity and potential reactivity |
Impact of Substituents on Biodegradation
highlights that microbial dioxygenases like MnbAB exhibit substrate specificity for nitroaromatic compounds. Substituents at the ortho position of the nitro group (e.g., hydroxyl or amino groups) reduce enzymatic activity .
Pharmaceutical and Industrial Relevance
- Hydroxypiperidine Derivatives : The hydroxyl group may improve solubility for drug formulations. references a related hydroxypiperidine impurity in haloperidol synthesis, underscoring the relevance of such substituents in pharmacologically active molecules .
- Methylpiperidine/Piperazine Analogs : These are often used as intermediates. For example, 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (CAS 312921-75-8) is cataloged as a building block for chemical synthesis .
- Amino vs. Hydroxy Substituents: 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) demonstrates how amino groups can serve as handles for further functionalization, such as amide bond formation .
Research Findings and Data Insights
Environmental and Toxicological Considerations
Nitroaromatic compounds are persistent environmental pollutants due to their stability. The hydroxyl group in the target compound may enhance biodegradability compared to fully non-polar analogs, but this depends on enzymatic recognition patterns .
Biological Activity
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid, also known by its CAS number 942474-29-5, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxyl group and a nitro group attached to a benzoic acid moiety. This unique structure may contribute to its biological activities, particularly in enzyme inhibition and antimicrobial effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | <0.03125 μg/mL | |
| Escherichia coli | <0.125 μg/mL | |
| Pseudomonas aeruginosa | 0.5 μg/mL | |
| Enterococcus faecalis | 0.125 μg/mL |
These results suggest that the compound may serve as a potential lead for the development of new antibacterial agents.
The mechanism through which this compound exerts its antimicrobial effects is primarily through the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription.
Table 2: Inhibitory Activities Against DNA Gyrase and Topo IV
The low IC50 values indicate potent inhibition, which correlates with the observed antibacterial activity.
Case Studies
In one significant study, researchers tested the efficacy of this compound in a mouse model of infection caused by vancomycin-resistant Staphylococcus aureus. The compound demonstrated not only in vitro efficacy but also significant in vivo antibacterial activity, suggesting its potential for therapeutic applications in treating resistant bacterial infections .
Q & A
Q. What is the recommended synthetic route for 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 3-nitrobenzoic acid derivatives with 4-hydroxypiperidine under basic conditions (e.g., using NaH or K₂CO₃ as a base in DMF or DMSO) to form the piperidine-substituted intermediate .
- Step 2 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product.
- Key Variables : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants influence yield. Validate purity using TLC or HPLC .
Q. Which analytical methods are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to the molecular formula (C₁₂H₁₃N₂O₅; exact mass calculated as 289.08 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .
Q. What safety precautions are required when handling this compound?
- Hazard Classification : Derivatives of nitrobenzoic acids and piperidines may exhibit irritant properties (Xi classification; wear gloves, lab coat, and goggles) .
- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents. Use amber glass vials to prevent photodegradation .
- Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound?
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in piperidine substitution .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with THF or acetonitrile to balance solubility and reaction rate .
- Temperature Gradients : Perform reactions at 50°C, 70°C, and 90°C to identify optimal conditions. Monitor by TLC every 30 minutes .
- Post-Reaction Workup : Use acid-base extraction (e.g., HCl/NaHCO₃) to remove unreacted starting materials .
Q. How should researchers address contradictions in reported hazards for nitrobenzoic acid derivatives?
- Case Study : While some analogs (e.g., 2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid) are classified as irritants (Xi) , others like 3-(4-hydroxy-3-nitrophenyl)propanoic acid have no known hazards .
- Resolution : Conduct in vitro assays (e.g., OECD 439 for skin irritation) and cross-reference Safety Data Sheets (SDS) for batch-specific risks .
Q. What experimental approaches assess the compound’s stability under varying conditions?
- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition at 25–300°C .
- Photostability : Expose samples to UV light (λ = 254 nm) for 24–72 hours and analyze degradation via HPLC .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 48 hours; quantify intact compound using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
